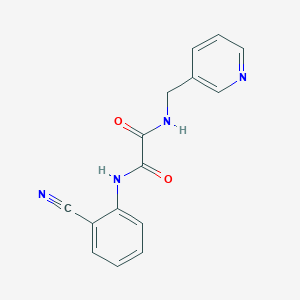

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic compound that contains a cyanophenyl group, a pyridinylmethyl group, and an oxalamide group. Compounds with similar structures have been used in the design of structures in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the attachment of the cyanophenyl and pyridinylmethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The presence of the oxalamide, cyanophenyl, and pyridinylmethyl groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen

Catalytic Activities and Organic Synthesis

Room Temperature Cu-Catalyzed N-Arylation

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have been identified as effective promoters in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylated products (Bhunia, De, & Ma, 2022).

Metal Complexation and Extraction

Selective Separation of Actinides over Lanthanides

Research indicates that N,O-hybrid diamide ligands with N-heterocyclic skeletons, including derivatives of N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide, exhibit promising extraction capabilities for the selective separation of actinides over lanthanides in highly acidic HNO3 solutions. The study provides insights into designing more efficient ligands for trivalent actinide separation by adjusting the N-heterocyclic cores (Meng et al., 2021).

Synthesis Methodologies

Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis

A novel synthetic approach utilizing 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, including N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide. This method is operationally simple, high yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its utility in organic synthesis (Mamedov et al., 2016).

Ligand Efficiency in Copper-Catalyzed Reactions

Enhanced Ligand for Copper-Catalyzed Coupling

Derivatives like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have shown to be more effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, requiring minimal amounts of CuCl and demonstrating the formation of internal alkynes with great diversity. This showcases the role of these derivatives in facilitating efficient and diverse organic transformations (Chen et al., 2023).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-8-12-5-1-2-6-13(12)19-15(21)14(20)18-10-11-4-3-7-17-9-11/h1-7,9H,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDYPXMVPFQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)

![(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620686.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)